molecular formula C10H19N3 B6320412 1-Heptyl-1H-pyrazol-3-amine CAS No. 1184254-69-0

1-Heptyl-1H-pyrazol-3-amine

Cat. No.: B6320412
CAS No.: 1184254-69-0
M. Wt: 181.28 g/mol
InChI Key: XAXIUPPRXVAIKY-UHFFFAOYSA-N
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Description

1-Heptyl-1H-pyrazol-3-amine is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. The presence of a heptyl group at the 1-position and an amino group at the 3-position makes this compound a unique derivative of pyrazole.

Preparation Methods

The synthesis of 1-Heptyl-1H-pyrazol-3-amine typically involves the condensation of appropriate precursors. One common method is the reaction of heptyl hydrazine with 3-amino-1H-pyrazole under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate .

Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The choice of method depends on the desired purity and quantity of the final product .

Chemical Reactions Analysis

1-Heptyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Heptyl-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Heptyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group at the 3-position can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The heptyl group may enhance the compound’s lipophilicity, improving its ability to penetrate biological membranes .

Comparison with Similar Compounds

1-Heptyl-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-heptylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3/c1-2-3-4-5-6-8-13-9-7-10(11)12-13/h7,9H,2-6,8H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXIUPPRXVAIKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN1C=CC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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